![molecular formula C18H22F3N3S B2384615 4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine CAS No. 339011-22-2](/img/structure/B2384615.png)
4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine (4-TBBS-NEE-6-TFM-2-PY) is an organosulfur compound that has been studied for its potential applications in scientific research and laboratory experimentation. This molecule contains a sulfur atom, a tert-butyl group, a benzyl group, a trifluoromethyl group, and a pyrimidine ring. It has been synthesized from a variety of starting materials, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.
Starting Materials
4-(tert-butyl)benzyl chloride, sodium sulfide, N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine, potassium carbonate, dimethylformamide, ethanol
Reaction
Step 1: Synthesis of 4-(tert-butyl)benzyl sulfide by reacting 4-(tert-butyl)benzyl chloride with sodium sulfide in ethanol., Step 2: Synthesis of the intermediate compound by reacting 4-(tert-butyl)benzyl sulfide with N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine in the presence of potassium carbonate and dimethylformamide., Step 3: Purification of the intermediate compound by column chromatography., Step 4: Synthesis of the final product by reacting the purified intermediate compound with N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine in the presence of potassium carbonate and dimethylformamide., Step 5: Purification of the final product by column chromatography.
Mechanism Of Action
The mechanism of action of 4-TBBS-NEE-6-TFM-2-PY is not fully understood. However, it is believed that the sulfur atom in the molecule is responsible for its reactivity. The sulfur atom can form strong complexes with metal ions, and it can also act as a catalyst in organic reactions. Additionally, the tert-butyl group and the trifluoromethyl group can act as electron-withdrawing groups, which can increase the reactivity of the molecule.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-TBBS-NEE-6-TFM-2-PY have not been studied in detail. However, it is believed that the sulfur atom in the molecule is responsible for its reactivity, and it is possible that it may have some effect on biochemical and physiological processes. Additionally, the tert-butyl group and the trifluoromethyl group may have some effect on biochemical and physiological processes, as they can act as electron-withdrawing groups.
Advantages And Limitations For Lab Experiments
4-TBBS-NEE-6-TFM-2-PY has several advantages and limitations when used in laboratory experiments. One advantage is that it can be synthesized from various starting materials, which makes it easy to obtain. Additionally, it can form strong complexes with metal ions, and it can act as a catalyst in organic reactions. This makes it a useful compound for laboratory experiments. However, its mechanism of action is not fully understood, and its biochemical and physiological effects have not been studied in detail. Additionally, its reactivity can be unpredictable, which can lead to unexpected results in laboratory experiments.
Future Directions
There are several potential future directions for 4-TBBS-NEE-6-TFM-2-PY. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential applications in the synthesis of other organosulfur compounds, and its ability to act as a photosensitizer in photochemical reactions. Finally, further research could be conducted to investigate its potential applications in the synthesis of coordination polymers.
Scientific Research Applications
4-TBBS-NEE-6-TFM-2-PY has been studied for its potential applications in scientific research and laboratory experimentation. It has been used as a model compound to study the reactivity of sulfur-containing molecules, and its ability to form strong complexes with metal ions has been investigated. It has also been studied for its potential applications in the synthesis of other organosulfur compounds, and its ability to act as a catalyst in organic reactions. Additionally, 4-TBBS-NEE-6-TFM-2-PY has been used as a ligand in the synthesis of coordination polymers, and its ability to act as a photosensitizer in photochemical reactions has been examined.
properties
IUPAC Name |
4-[(4-tert-butylphenyl)methylsulfanyl]-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3S/c1-5-22-16-23-14(18(19,20)21)10-15(24-16)25-11-12-6-8-13(9-7-12)17(2,3)4/h6-10H,5,11H2,1-4H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIFMFIIHZRPBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)SCC2=CC=C(C=C2)C(C)(C)C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

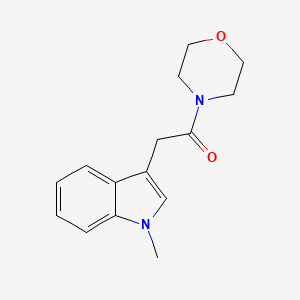
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea](/img/structure/B2384535.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2384536.png)

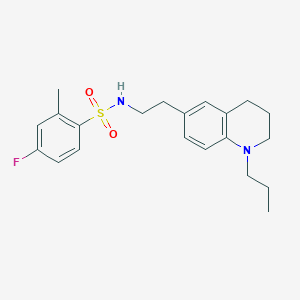
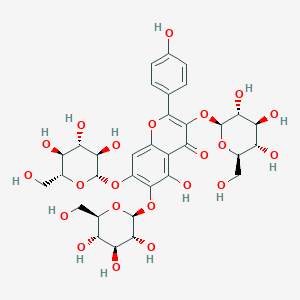
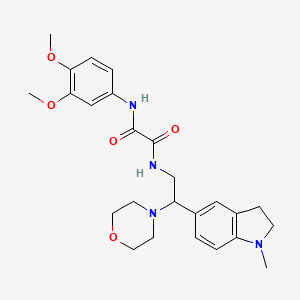
![2-Fluorothieno[3,2-d]pyrimidine](/img/structure/B2384542.png)
![3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2384545.png)
![(2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B2384548.png)
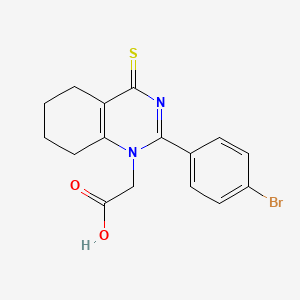
![Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride](/img/structure/B2384551.png)
![4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2384553.png)
![4-iodo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2384554.png)